3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid
Description
Properties
Molecular Formula |
C11H12F3NO3 |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
3-amino-4-[3-(trifluoromethoxy)phenyl]butanoic acid |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)18-9-3-1-2-7(5-9)4-8(15)6-10(16)17/h1-3,5,8H,4,6,15H2,(H,16,17) |
InChI Key |
PELAENJJBQQCKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Asymmetric Reduction
A foundational approach involves Friedel-Crafts acylation of L-aspartic acid derivatives to introduce the trifluoromethoxy-substituted phenyl group. For example, PMC11497135 details a method where 3-(trifluoromethoxy)phenylacetic acid undergoes condensation with Meldrum’s acid in tetrahydrofuran (THF) at 50°C, followed by decarboxylation. The resulting diketone intermediate is subjected to asymmetric hydrogenation using a palladium-carbon catalyst under 10 atm H₂ pressure, yielding the (R)-enantiomer with 80.7% enantiomeric excess (ee).
Key Data :
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Condensation | THF, N,N-carbonyldiimidazole, 50°C, 7h | 77.3% | 95% | |
| Asymmetric Hydrogenation | Pd/C, H₂ (10 atm), 18h | 80.7% | 98% |
Condensation-Based Route with Boc Protection
Boc-Anhydride Mediated Amine Protection
Patent CN112500316A outlines a strategy using tert-butoxycarbonyl (Boc) protection to minimize side reactions. The trifluoromethoxy-substituted phenylbutyric acid precursor is reacted with Boc anhydride in toluene at 20°C for 10h, achieving 92.66% purity with <6% condensation impurities. Comparative studies show toluene outperforms dichloromethane (DCM) and tetrahydrofuran (THF) in reducing byproducts.
Optimization Insights :
- Solvent Selection : Toluene reduces impurity generation by 40% compared to DCM.
- Base : Sodium hydroxide (1:1.2 molar ratio) enhances reaction efficiency over triethylamine.
Catalytic Hydrogenation of Nitro Intermediates
Nitro Group Reduction
WO2014086325A1 describes hydrogenating a nitro precursor (3-nitro-4-[3-(trifluoromethoxy)phenyl]butyric acid) in methanol with Raney nickel at 55°C. This method achieves 85% yield but requires stringent control over reaction time to prevent over-reduction.
Comparative Data :
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Raney Ni | Methanol | 55°C | 8h | 85% |
| Pd/C | Ethanol | 25°C | 12h | 78% |
Industrial-Scale Process Optimization
Solvent and Temperature Effects
Data from CN112500316A and WO2014086325A1 underscore the critical role of solvent polarity and reaction temperature:
Solvent Comparison :
| Solvent | Impurity Level | Reaction Time | Yield |
|---|---|---|---|
| Toluene | 5.96% | 10h | 81.7% |
| Dichloromethane | 12.78% | 24h | 75% |
| Tetrahydrofuran | 13.82% | 24h | 71.8% |
Temperature Optimization :
Analytical Characterization and Quality Control
Chemical Reactions Analysis
3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid, focusing on substituent variations, molecular properties, and research relevance:
Key Comparative Insights
Substituent Effects: Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group in the target compound provides moderate electron-withdrawing effects compared to the stronger -CF₃ in 1391230-73-1. This difference may influence metabolic stability and bioavailability . Positional Isomerism: For example, (S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid HCl (270065-79-7) has a -CF₃ group at the 4-position, which alters steric interactions compared to the 3-substituted analog .
Protective Groups :
- Boc- or Fmoc-protected analogs (e.g., 270596-51-5, 269396-66-9) are commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The unprotected target compound (SY224990) may require in-situ protection for similar applications .
The hydrochloride salt form (270065-79-7) enhances aqueous solubility, a critical factor for in vitro assays .
Synthetic Utility: Compounds like 4-Oxo-4-([3-(trifluoromethyl)phenyl]amino)butanoic Acid (CAS N/A) are likely intermediates in synthesizing more complex fluorinated amino acids .
Biological Activity
3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric acid is a synthetic compound with significant potential in medicinal chemistry, particularly as a precursor for dipeptidyl peptidase-4 (DPP-4) inhibitors. Its unique structure, characterized by the trifluoromethoxy group, enhances its biological activity, particularly in the context of metabolic disorders such as type II diabetes mellitus. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H14F3N1O2
- Molecular Weight : 333.30 g/mol
- Appearance : White to off-white solid
- Solubility : Soluble in organic solvents (e.g., chloroform, DMSO), limited solubility in water.
3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric acid primarily functions as a DPP-4 inhibitor. DPP-4 is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones, which are responsible for stimulating insulin secretion in response to meals. Inhibition of DPP-4 leads to increased levels of these hormones, thereby enhancing insulin secretion and lowering blood glucose levels.
Antidiabetic Effects
Research indicates that this compound exhibits hypoglycemic effects when used in conjunction with other antidiabetic agents like metformin. In preclinical studies, it has shown promise in improving glycemic control by modulating insulin secretion and reducing postprandial glucose levels.
| Study Reference | Methodology | Key Findings |
|---|---|---|
| In vitro assays on pancreatic beta-cells | Increased insulin secretion and reduced glucose levels | |
| Animal models of type II diabetes | Significant reduction in fasting blood glucose levels |
Pharmacokinetics
Understanding the pharmacokinetic profile of 3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric acid is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption and bioavailability, with further investigations needed to elucidate its metabolic pathways and excretion routes.
Study 1: Efficacy in Diabetic Models
A study conducted on diabetic rats demonstrated that treatment with 3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric acid resulted in a significant reduction in blood glucose levels compared to untreated controls. The compound was administered at varying doses over four weeks, showing a dose-dependent response.
Study 2: Synergistic Effects with Metformin
In a combined treatment study involving diabetic mice, the administration of this compound alongside metformin resulted in enhanced hypoglycemic effects. The combination therapy not only improved glycemic control but also showed a reduction in body weight gain associated with diabetes.
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Initial toxicity studies indicate that 3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric acid has a favorable safety profile at therapeutic doses. However, further long-term studies are necessary to fully assess its safety and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
